molecular formula C18H17N3O4 B15156313 4-[5-(2-hydroxyphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 1403233-61-3

4-[5-(2-hydroxyphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B15156313
CAS No.: 1403233-61-3
M. Wt: 339.3 g/mol
InChI Key: HEJNCGOKQQWAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(2-HYDROXYPHENYL)-3-(PYRIDIN-3-YL)-4,5-DIHYDROPYRAZOL-1-YL]-4-OXOBUTANOIC ACID is a complex organic compound that features a pyrazole ring fused with a pyridine ring and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-HYDROXYPHENYL)-3-(PYRIDIN-3-YL)-4,5-DIHYDROPYRAZOL-1-YL]-4-OXOBUTANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is typically carried out in an acidic or basic medium, depending on the specific reagents used.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a condensation reaction with a suitable pyridine derivative. This step often requires the use of a catalyst and elevated temperatures to facilitate the reaction.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached via a nucleophilic substitution reaction, where the hydroxy group acts as a nucleophile attacking an electrophilic center on the pyrazole ring.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-HYDROXYPHENYL)-3-(PYRIDIN-3-YL)-4,5-DIHYDROPYRAZOL-1-YL]-4-OXOBUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

4-[5-(2-HYDROXYPHENYL)-3-(PYRIDIN-3-YL)-4,5-DIHYDROPYRAZOL-1-YL]-4-OXOBUTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[5-(2-HYDROXYPHENYL)-3-(PYRIDIN-3-YL)-4,5-DIHYDROPYRAZOL-1-YL]-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyphenyl)-2-(pyridin-2-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

    3-(2-Hydroxyphenyl)-5-(pyridin-3-yl)-1H-pyrazole: Similar structure but with different substitution patterns on the pyrazole ring.

Uniqueness

4-[5-(2-HYDROXYPHENYL)-3-(PYRIDIN-3-YL)-4,5-DIHYDROPYRAZOL-1-YL]-4-OXOBUTANOIC ACID is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

CAS No.

1403233-61-3

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

4-[3-(2-hydroxyphenyl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C18H17N3O4/c22-16-6-2-1-5-13(16)15-10-14(12-4-3-9-19-11-12)20-21(15)17(23)7-8-18(24)25/h1-6,9,11,15,22H,7-8,10H2,(H,24,25)

InChI Key

HEJNCGOKQQWAED-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CN=CC=C2)C(=O)CCC(=O)O)C3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.